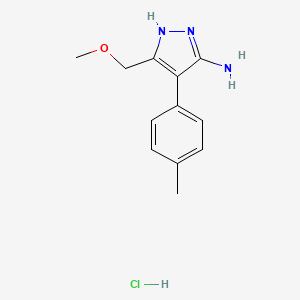

5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride

CAS No.: 1240049-62-0

Cat. No.: VC2922722

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240049-62-0 |

|---|---|

| Molecular Formula | C12H16ClN3O |

| Molecular Weight | 253.73 g/mol |

| IUPAC Name | 5-(methoxymethyl)-4-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H15N3O.ClH/c1-8-3-5-9(6-4-8)11-10(7-16-2)14-15-12(11)13;/h3-6H,7H2,1-2H3,(H3,13,14,15);1H |

| Standard InChI Key | SXBPCEJCNURBHI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)COC.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(NN=C2N)COC.Cl |

Introduction

5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride is a chemical compound of significant interest in pharmaceutical research. It belongs to the category of pyrazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure and potential applications in the development of therapeutic agents.

Synthesis and Chemical Reactions

The synthesis of 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves several steps, reflecting a typical synthetic pathway for pyrazole derivatives. Careful control over reaction conditions is crucial to achieve high yields and purity.

Synthesis Steps:

-

Starting Materials: The synthesis often begins with appropriate pyrazole precursors.

-

Reaction Conditions: Conditions may include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.

-

Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions:

-

Substitution Reactions: The compound can undergo various substitution reactions to modify its structure.

-

Condensation Reactions: These reactions are useful for forming new bonds within the molecule.

Mechanism of Action and Biological Activity

The mechanism of action for 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride primarily involves interactions with specific biological targets, such as enzymes or receptors. Understanding these mechanisms is essential for optimizing its use in drug development and therapeutic applications.

Biological Targets:

-

Enzymes: The compound may inhibit or activate certain enzymes involved in disease pathways.

-

Receptors: It can bind to receptors, influencing cellular signaling pathways.

Scientific Applications

Ongoing research highlights the potential utility of 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride in developing novel therapeutic agents targeting various diseases.

Potential Therapeutic Areas:

-

Inflammatory Diseases: Pyrazole derivatives have shown promise in treating inflammatory conditions.

-

Cancer: Some pyrazoles exhibit anticancer properties by inhibiting specific cellular pathways.

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Molar Mass |

|---|---|---|

| 5-Methoxymethyl-4-p-tolyl-2H-pyrazol-3-ylamine hydrochloride | C12H16ClN3O | 253.73 g/mol |

| 4-p-Tolyl-2H-pyrazol-3-ylamine hydrochloride | C10H12ClN3 | 209.68 g/mol |

| 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine | C11H13N3 | 187.24 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume